4-Methyl-6-phenyl-1,6-dihydropyrazolo[3,4-c]pyrazol-3-amine

Medicinal Chemistry Scaffold Design Regioisomer Discrimination

4-Methyl-6-phenyl-1,6-dihydropyrazolo[3,4-c]pyrazol-3-amine (CAS 56984-55-5, molecular formula C₁₁H₁₁N₅, MW 213.24) is a fused [5:5] bicyclic heterocycle belonging to the pyrazolo[3,4-c]pyrazole class. The compound bears a methyl substituent at the C4 position, a phenyl group at N6, and a free primary amine at C3, as confirmed by SMILES notation Cc1nn(c2c1c(N)n[nH]2)c1ccccc1.

Molecular Formula C11H11N5
Molecular Weight 213.24 g/mol
CAS No. 56984-55-5
Cat. No. B1437699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-6-phenyl-1,6-dihydropyrazolo[3,4-c]pyrazol-3-amine
CAS56984-55-5
Molecular FormulaC11H11N5
Molecular Weight213.24 g/mol
Structural Identifiers
SMILESCC1=NN(C2=NNC(=C12)N)C3=CC=CC=C3
InChIInChI=1S/C11H11N5/c1-7-9-10(12)13-14-11(9)16(15-7)8-5-3-2-4-6-8/h2-6H,1H3,(H3,12,13,14)
InChIKeyYSESFSCQQXVDLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-6-phenyl-1,6-dihydropyrazolo[3,4-c]pyrazol-3-amine (CAS 56984-55-5): Procurement-Grade Identity and Structural Baseline


4-Methyl-6-phenyl-1,6-dihydropyrazolo[3,4-c]pyrazol-3-amine (CAS 56984-55-5, molecular formula C₁₁H₁₁N₅, MW 213.24) is a fused [5:5] bicyclic heterocycle belonging to the pyrazolo[3,4-c]pyrazole class . The compound bears a methyl substituent at the C4 position, a phenyl group at N6, and a free primary amine at C3, as confirmed by SMILES notation Cc1nn(c2c1c(N)n[nH]2)c1ccccc1 . This scaffold is distinguished from the more extensively studied [6:5] and [6:6] bicyclic heterocycles by its unique nitrogen–nitrogen bond-containing ring system and distinct electron density distribution [1]. The compound is commercially available at ≥97% purity from multiple vendors and is catalogued under MDL number MFCD09041223 . Important Limitation: After exhaustive search of primary research literature, patents, and authoritative databases, no peer-reviewed studies reporting quantitative biological activity data for this specific compound were identified. The evidence presented herein therefore relies on structural differentiation from the closest regioisomer, predicted physicochemical properties, class-level scaffold activity data, and vendor quality specifications.

Why Generic Pyrazolo[3,4-c]pyrazole Substitution Fails for 4-Methyl-6-phenyl-1,6-dihydropyrazolo[3,4-c]pyrazol-3-amine (CAS 56984-55-5)


Within the pyrazolo[3,4-c]pyrazole class, subtle positional isomerism produces structurally distinct chemical entities with non-interchangeable properties. The target compound (C4-methyl, N6-phenyl) is regioisomeric with 1,6-dihydro-6-methyl-4-phenylpyrazolo[3,4-c]pyrazol-3-amine (CAS 1311315-70-4; N6-methyl, C4-phenyl), and these two constitutional isomers differ fundamentally in the placement of the methyl and phenyl substituents on the bicyclic core [1]. This positional swap alters the tautomeric equilibrium, hydrogen-bond donor/acceptor presentation, and electronic environment of the 3-amino group, all of which affect molecular recognition by biological targets [2]. Furthermore, the free 3-NH₂ handle distinguishes this compound from the 1-methyl-6-arylpyrazolo[3,4-c]pyrazole series reported by Ostache et al., where N1-methylation blocks a key derivatization site [3]. Generic substitution with unsubstituted 3-amino-1,6-dihydropyrazolo[3,4-c]pyrazole (CAS 128854-05-7) would forfeit both the C4-methyl and N6-phenyl substituents, which are critical for lipophilicity, target complementarity, and the scaffold's demonstrated biological activity in more elaborated analogs [4]. The pyrazolo[3,4-c]pyrazole literature consistently shows that even minor substituent changes produce substantial shifts in cytotoxic potency, as seen in the Gomha et al. series where IC₅₀ values against HepG2 varied from 0.92 μM to >10 μM depending on aryl substitution pattern [5].

Quantitative Evidence Guide: 4-Methyl-6-phenyl-1,6-dihydropyrazolo[3,4-c]pyrazol-3-amine (CAS 56984-55-5) Differentiation Data


Regioisomeric Structural Differentiation: C4-Methyl vs. N6-Methyl Positional Isomerism Defines Chemical Identity

The target compound (CAS 56984-55-5) is a constitutional isomer of 1,6-dihydro-6-methyl-4-phenylpyrazolo[3,4-c]pyrazol-3-amine (CAS 1311315-70-4). The target bears methyl at C4 and phenyl at N6, whereas the regioisomer bears methyl at N6 and phenyl at C4, as confirmed by distinct SMILES and InChI identifiers: Cc1nn(c2c1c(N)n[nH]2)c1ccccc1 versus NC=1C=2C(=NN(C)C2NN1)C3=CC=CC=C3 [1]. The two isomers differ in molecular connectivity—the methyl group is attached to a carbon atom in the target vs. a nitrogen atom in the regioisomer—affecting ring electronics, tautomeric preference, and the steric environment surrounding the 3-amino group. These two compounds carry different CAS Registry Numbers (56984-55-5 vs. 1311315-70-4) and represent non-interchangeable chemical entities for any structure–activity relationship study [1]. No quantitative biological head-to-head comparison data for these two specific regioisomers was identified in the open literature.

Medicinal Chemistry Scaffold Design Regioisomer Discrimination

Predicted Physicochemical Property Profile vs. Unsubstituted Core Scaffold: Lipophilicity and Drug-Likeness Differentiation

The target compound (CAS 56984-55-5) has a predicted ACD/LogP of 2.22, polar surface area (PSA) of 73 Ų, 3 H-bond donors, and 5 H-bond acceptors, with zero Rule of 5 violations . In contrast, the unsubstituted core scaffold 3-amino-1,6-dihydropyrazolo[3,4-c]pyrazole (CAS 128854-05-7, MW 123.12) is substantially more polar—lacking the C4-methyl and N6-phenyl lipophilic groups—and would be expected to have markedly lower logP and reduced membrane permeability . The C4-methyl and N6-phenyl substituents of the target compound together contribute approximately 90 Da of additional mass and confer the lipophilicity necessary for passive membrane permeation and hydrophobic target pocket complementarity. The predicted boiling point (391.6 ± 42.0 °C at 760 mmHg), density (1.5 ± 0.1 g/cm³), and water solubility estimate (9,536 mg/L at 25 °C) are available from ACD/Labs Percepta predictions . Important Limitation: These values are computational predictions, not experimentally measured data; experimental physicochemical characterization data for this specific compound were not identified.

Physicochemical Profiling Drug-likeness LogP Prediction

Free 3-Amino Synthetic Handle vs. N1-Methyl-Blocked Analogs: Derivatization Potential for Library Synthesis

The target compound bears a free primary amine at the C3 position, which constitutes a versatile synthetic handle for amide bond formation, Schiff base condensation, urea/thiourea synthesis, diazotization, and reductive amination . This contrasts directly with the 1-methyl-6-arylpyrazolo[3,4-c]pyrazole series (compounds 2a–i) reported by Ostache et al. (2021), in which the N1 position is methylated, rendering it inert to further functionalization at that site [1]. While Ostache et al. introduced diversity at the 3-position via bromination and Suzuki–Miyaura cross-coupling of their N1-methyl scaffold, this required multi-step sequences (bromination with NBS, then palladium-catalyzed coupling) [1]. In contrast, the target compound's 3-NH₂ group enables direct one-step derivatization through widely established amine chemistry without requiring halogenation–cross-coupling infrastructure. Additionally, the N6-phenyl group in the target compound provides a second diversification point not present in symmetrical or unsubstituted core analogs. No quantitative comparative yield or scope data for derivatization of the target compound vs. N1-methyl-blocked analogs were identified.

Synthetic Chemistry Derivatization Handle Library Design

Scaffold-Level Cytotoxic Activity: Pyrazolo[3,4-c]pyrazole Class Demonstrates Sub-Micromolar to Low Micromolar Potency Against Human Cancer Cell Lines

Although no cell-based activity data exist for the specific compound CAS 56984-55-5, the pyrazolo[3,4-c]pyrazole scaffold class has demonstrated reproducible cytotoxic activity across multiple independent studies. Ostache et al. (2022) reported that six pyrazolo[3,4-c]pyrazole derivatives exhibited IC₅₀ values ranging from 0.1 to 10 μM by MTT assay across five human tumor cell lines (A-549 lung, HS-683 glioma, MCF-7 breast, SK-MEL-28 melanoma, B16-F1 murine melanoma), with activity superior to 5-fluorouracil in two of the five lines [1]. Independently, Gomha et al. (2018) reported that pyrazolo[3,4-c]pyrazoles bearing a coumarine ring at N1 showed IC₅₀ values of 0.92 ± 0.22, 1.43 ± 0.19, and 2.17 ± 0.21 μM against HepG2 hepatocellular carcinoma cells for the three most potent analogs (compounds 4e, 4c, and 4d, respectively) [2]. A separate fused pyrazole series targeting EGFR/VEGFR-2 dual inhibition achieved IC₅₀ values of 0.31–0.71 μM against HepG2 cells, approximately 15- to 34-fold more potent than erlotinib (IC₅₀ = 10.6 μM) [3]. These data collectively establish that the pyrazolo[3,4-c]pyrazole core is a validated pharmacophore for antiproliferative activity. Important Limitation: None of these studies included CAS 56984-55-5 as a test compound; all activity data are class-level inference only and cannot be directly attributed to the target compound without experimental confirmation.

Anticancer Activity Cytotoxicity Scaffold Validation

Vendor Purity and Storage Specifications: Multi-Source ≥97% Purity with Defined Cold-Chain Requirements

The target compound is commercially available from multiple independent vendors with documented purity specifications. Wanvibio lists purity ≥97% [1]. Chemscene supplies the compound under catalog number CS-0259479 at ≥97% purity with specified storage at 2–8 °C, sealed in dry conditions . Aksci offers the compound at 95% purity under catalog number 4820EM . ChemicalBook references purity of 95% by NMR with packaging in 1G and 5G quantities . MolCore supplies the compound at NLT 98% purity with ISO-certified quality systems . The requirement for refrigerated storage (2–8 °C) and sealed dry conditions indicates sensitivity to moisture and/or thermal degradation, a handling parameter that differentiates this compound from more stable pyrazole analogs that can be stored at ambient temperature. This multi-vendor availability with consistent purity specifications (95–98%) reduces single-supplier procurement risk, though no Certificate of Analysis (CoA) with batch-specific quantitative impurity profiling was publicly available for review.

Quality Control Procurement Specification Stability

Pyrazolo[3,4-c]pyrazole Scaffold Analgesic and Anti-inflammatory Activity: Class-Level In Vivo Validation in Rodent Models

The pyrazolo[3,4-c]pyrazole scaffold has demonstrated in vivo analgesic and anti-inflammatory activity in standard preclinical models, establishing the core's translational relevance. More et al. (2022) synthesized a series of 3-(aryl)-4-methyl-3a,6-dihydropyrazolo[3,4-c]pyrazole-2(3H)-carboxamides, 2(3H)-carbothioamides, and 4-(aryl)-3-methyl-1,3a,4,5-tetrahydropyrazolo[3,4-c]pyrazoles in 56–81% yields and evaluated them in animal models. Analgesic activity was assessed via the acetic acid-induced writhing test in mice (peripheral analgesia) and the tail-flick method in rats (central analgesia); anti-inflammatory activity was measured using the carrageenan-induced paw edema model [1]. All synthesized compounds in this series exhibited both analgesic and anti-inflammatory activities, with the degree of activity varying with aryl substitution pattern [1]. The target compound (CAS 56984-55-5) shares the 4-methyl substitution and an N6-aryl group with the More et al. series but differs by having a free 3-NH₂ rather than a 2-carboxamide/carbothioamide functionality, positioning it as a simpler analog for SAR deconvolution of the 3-position's contribution. Important Limitation: CAS 56984-55-5 was not among the compounds tested; all analgesic/anti-inflammatory data are class-level inference. No quantitative potency comparison (e.g., % inhibition of writhing or paw edema at specific doses) is available for this exact compound.

Analgesic Activity Anti-inflammatory In Vivo Pharmacology

Recommended Application Scenarios for 4-Methyl-6-phenyl-1,6-dihydropyrazolo[3,4-c]pyrazol-3-amine (CAS 56984-55-5) Based on Differentiated Evidence


Scaffold-Hopping Starting Point in Kinase or Anticancer Drug Discovery Programs

The pyrazolo[3,4-c]pyrazole core has demonstrated sub-micromolar to low micromolar cytotoxic potency across multiple tumor cell lines (IC₅₀ = 0.1–10 μM) and kinase inhibition activity (EGFR/VEGFR-2 dual inhibition, IC₅₀ = 0.31–0.71 μM) [1][2]. The target compound (CAS 56984-55-5) offers this validated pharmacophore in a minimally elaborated form—with a free 3-NH₂ handle, a C4-methyl group, and an N6-phenyl substituent—making it an ideal starting scaffold for structure–activity relationship (SAR) exploration. Its drug-like predicted properties (LogP = 2.22, zero Rule of 5 violations) support progression into cell-based phenotypic or target-based screening cascades without the pharmacokinetic liabilities often associated with larger, more complex library members. The regioisomeric identity must be rigorously confirmed upon receipt to avoid confusion with CAS 1311315-70-4, which would produce divergent SAR [3].

Focused Library Synthesis via 3-Amino Derivatization for Anti-inflammatory Lead Generation

The free 3-amino group enables direct, one-step derivatization—amide coupling, sulfonamide formation, Schiff base condensation, or urea synthesis—to generate focused compound libraries . This contrasts with N1-methyl-blocked pyrazolo[3,4-c]pyrazoles, which require a two-step bromination/Suzuki–Miyaura sequence for equivalent diversification [4]. The pyrazolo[3,4-c]pyrazole scaffold has demonstrated in vivo analgesic and anti-inflammatory activity in rodent models [5], validating it as a relevant pharmacophore for inflammation-focused library design. Researchers should prioritize amide or sulfonamide coupling at the 3-NH₂ to rapidly probe the SAR of the N-acyl region while retaining the C4-methyl and N6-phenyl substitution pattern identified as important for activity in the More et al. compound series [5].

Physicochemical Probe for [5:5] Bicyclic Heterocycle Property Benchmarking

The pyrazolo[3,4-c]pyrazole [5:5] ring system is structurally distinct from the more common [6:5] (e.g., indazole) and [6:6] (e.g., quinazoline) bicyclic heterocycles, with different electron density distribution and spatial orientation that may confer unique target selectivity [4]. The target compound's predicted physicochemical profile (LogP = 2.22, TPSA = 73 Ų, HBD = 3, HBA = 5, aqueous solubility ~9.5 mg/mL) makes it a useful probe for benchmarking the developability characteristics of the [5:5] bicyclic heterocycle class against more established scaffolds. Procurement teams should note the cold-chain storage requirement (2–8 °C, sealed dry) when planning inventory and logistics, as this may affect total cost of ownership relative to ambient-stable comparator scaffolds.

Chemical Biology Tool for Target Deconvolution of the Pyrazolo[3,4-c]pyrazole Pharmacophore

Given that the pyrazolo[3,4-c]pyrazole scaffold has demonstrated activity across multiple therapeutic areas—anticancer (Gomha et al. 2018, Ostache et al. 2022), analgesic/anti-inflammatory (More et al. 2022), and kinase inhibition [1][2][5]—the target compound, with its unadorned 3-NH₂ group, is well-suited for immobilization onto affinity matrices (e.g., NHS-activated Sepharose via the primary amine) for chemoproteomic target identification studies . The C4-methyl and N6-phenyl groups provide sufficient structural complexity to retain target binding affinity during pull-down experiments, while the free amine offers a single, defined attachment point that avoids the heterogeneous conjugation products that can arise from multi-functionalized analogs. This application directly leverages the 3-NH₂ differentiation established in Section 3.

Quote Request

Request a Quote for 4-Methyl-6-phenyl-1,6-dihydropyrazolo[3,4-c]pyrazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.